molecular formula C11H11ClFNO B12969742 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde

Cat. No.: B12969742
M. Wt: 227.66 g/mol
InChI Key: ZTSIHASDVIQSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a cyclopropyl group attached to an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring:

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl moiety to the pyridine ring.

    Aldehyde Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetic acid.

    Reduction: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridine ring and its substituents may also interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol
  • 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile

Uniqueness

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde

InChI

InChI=1S/C11H11ClFNO/c1-6-10(12)9(13)4-14-11(6)8(5-15)7-2-3-7/h4-5,7-8H,2-3H2,1H3

InChI Key

ZTSIHASDVIQSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C(C=O)C2CC2)F)Cl

Origin of Product

United States

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